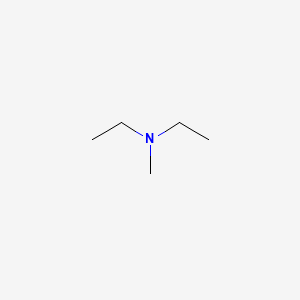
N,N-Diethylmethylamine
Cat. No. B1195487
Key on ui cas rn:
616-39-7
M. Wt: 87.16 g/mol
InChI Key: GNVRJGIVDSQCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08007878B2
Procedure details


3.0 g of diethylmethylamine was dissolved in 30 cm3 of 2-butanone, to which was then gradually added 5.7 g of p-toluenesulfonic acid monohydrate while stirring. The stirring was continued for an additional one hour, and the solvent was then distilled off in vacuo. The obtained solid was recrystallized from acetone to obtain a diethylmethylamine salt of p-toluenesulfonic acid.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:5][CH3:6])[CH3:4])[CH3:2].O.[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][CH:9]=1>CC(=O)CC>[CH2:1]([N:3]([CH2:5][CH3:6])[CH3:4])[CH3:2].[C:8]1([CH3:18])[CH:9]=[CH:10][C:11]([S:14]([OH:17])(=[O:15])=[O:16])=[CH:12][CH:13]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C)CC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
5.7 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was then distilled off in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained solid was recrystallized from acetone
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C)CC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
